4-Nitro-2H-1,2,3-triazole
Overview
Description
4-Nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a nitro group attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2H-1,2,3-triazole typically involves the nitration of 2H-1,2,3-triazole. One common method is the reaction of 2H-1,2,3-triazole with a nitrating mixture, such as a combination of concentrated sulfuric acid and nitric acid, at elevated temperatures (115-125°C). This process introduces a nitro group at the desired position on the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4-amino-2H-1,2,3-triazole.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Nitro-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
4-Nitro-2H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties and reactivity.
4-Nitro-1,2,4-triazole: Similar in structure but with different positioning of the nitro group, leading to variations in chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWFUSVDJIVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932592 | |
Record name | 5-Nitro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-45-7, 84406-63-3 | |
Record name | 14544-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 14544-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in researching nitro-substituted triazoles like the ones mentioned in the papers?
A1: Nitro-substituted triazoles are of interest due to their potential applications as energetic materials []. The introduction of nitro groups can significantly influence the explosive properties of these compounds. Additionally, triazoles and tetrazoles are being investigated for various pharmaceutical applications [], and the addition of functional groups like nitro groups allows for fine-tuning their properties.
Q2: The paper "Theoretical analysis of the effects of nitration of the explosive properties of triazoles: 4-nitro-2H-1,2,3-triazole and 4,5-dinitro-2H-1,2,3-triazole" likely uses computational methods. What kind of information can be obtained from such studies?
A2: Computational chemistry methods can provide insights into various properties of molecules, including their stability, reactivity, and detonation parameters []. By simulating the behavior of these compounds under different conditions, researchers can predict their performance as energetic materials and guide the synthesis of new, potentially more effective compounds.
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